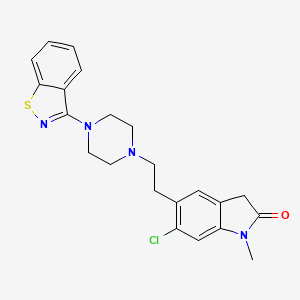

(R)-3'-Hydroxy Warfarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

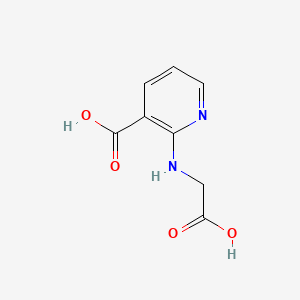

“®-3’-Hydroxy Warfarin” is a derivative of Warfarin, which is an anticoagulant drug. Warfarin is commonly used to prevent blood clots in the circulatory system such as deep vein thrombosis and pulmonary embolism . It inhibits coagulation and is often referred to as a “blood thinner”, although it does not actually reduce the viscosity of the blood .

Synthesis Analysis

The synthesis of Warfarin, including its ® enantiomer, can be achieved through a one-step process using organocatalysis . This process involves the reaction of 4-hydroxycoumarin with 4-phenylbuten-2-one, (R,R)-1,2-diphenylethylenediamine, and acetic acid . The reaction mixture is allowed to stand at room temperature for one week, during which the color changes from peach/pink to clear yellow .Molecular Structure Analysis

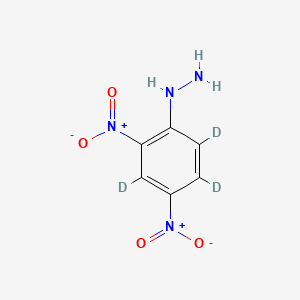

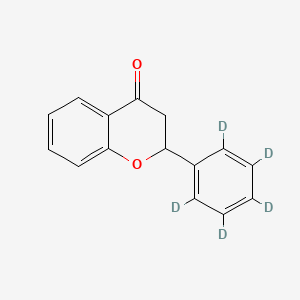

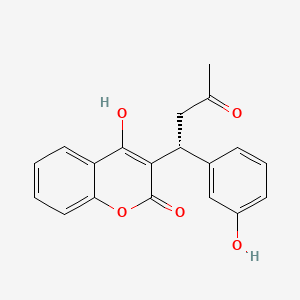

Warfarin, including its ® enantiomer, has a complex molecular structure that can exist in potentially as many as 40 topologically distinct tautomeric forms . The interactive structures of Warfarin can be used to measure bond lengths and angles, helping to understand that the complex, three-dimensional structures are composed of fragments .Chemical Reactions Analysis

Warfarin, including its ® enantiomer, undergoes various chemical reactions. It consists of a racemic mixture of two active enantiomers—R- and S- forms—each of which is cleared by different pathways . S-warfarin is 2-5 times more potent than the R-isomer in producing an anticoagulant response .Physical And Chemical Properties Analysis

Warfarin is a colorless solid, odorless and tasteless. It is almost insoluble in water, but more soluble in some organic solvents, like acetone, halogenated solvents (chloroform e.g.), dioxane and somewhat soluble in alcohols .作用機序

Warfarin acts by inhibiting the synthesis of vitamin K-dependent clotting factors, which include Factors II, VII, IX, and X, and the anticoagulant proteins C and S . This inhibition is achieved by blocking the function of the vitamin K epoxide reductase complex in the liver, leading to depletion of the reduced form of vitamin K that serves as a cofactor for gamma carboxylation of vitamin K-dependent coagulation factors .

Safety and Hazards

将来の方向性

The incidence of hemorrhagic stroke has increased worldwide over the past 40 years, with shifts in the cause over time as hypertension management has improved and anticoagulant use has increased . Future research into novel approaches for ICH management provide hope for reducing the devastating effect of this disease .

特性

IUPAC Name |

4-hydroxy-3-[(1R)-1-(3-hydroxyphenyl)-3-oxobutyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-4-6-13(21)10-12)17-18(22)14-7-2-3-8-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKYQGKCKYAWAT-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H](C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。